8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE
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Overview
Description
8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE is a complex organic compound with the molecular formula C27H22ClNO6S. This compound is part of a class of chemicals known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the chromen structure, followed by chlorination and sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL {[(4-METHYLPHENYL)SULFONYL]AMINO}(PHENYL)ACETATE
- 8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL [(TERT-BUTOXYCARBONYL)AMINO]ACETATE
- 8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-{[(4-METHYLPHENYL)SULFONYL]AMINO}BUTANOATE
Uniqueness
What sets 8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE apart is its specific structural features and the presence of both chloro and sulfonate groups, which confer unique reactivity and potential biological activities .
Properties
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5S/c1-11-5-7-12(8-6-11)26(22,23)25-18-10-17-15(9-16(18)20)13-3-2-4-14(13)19(21)24-17/h5-10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKZAHZUWJCUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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